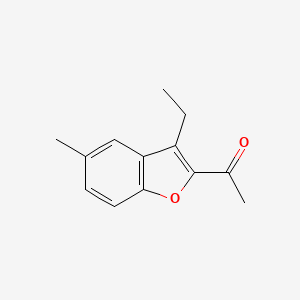
1-(3-乙基-5-甲基-1-苯并呋喃-2-基)乙酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
科学研究应用
1-(3-Ethyl-5-methyl-1-benzofuran-2-yl)ethanone has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex benzofuran derivatives.
Biology: Studies have shown that benzofuran compounds exhibit significant biological activities, including anticancer, antibacterial, and antiviral properties
准备方法
The synthesis of 1-(3-Ethyl-5-methyl-1-benzofuran-2-yl)ethanone typically involves the cyclization of appropriate precursors under specific conditionsThe reaction conditions often involve the use of catalysts and solvents to facilitate the cyclization and substitution reactions . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency.
化学反应分析
1-(3-Ethyl-5-methyl-1-benzofuran-2-yl)ethanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ethanone group to an alcohol.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
作用机制
The mechanism of action of 1-(3-Ethyl-5-methyl-1-benzofuran-2-yl)ethanone involves its interaction with specific molecular targets and pathways. For instance, some benzofuran derivatives have been shown to inhibit cell growth in cancer cells by inducing apoptosis and increasing reactive oxygen species . The compound may also inhibit the release of proinflammatory cytokines like interleukin 6 (IL-6), contributing to its anti-inflammatory effects .
相似化合物的比较
1-(3-Ethyl-5-methyl-1-benzofuran-2-yl)ethanone can be compared with other benzofuran derivatives such as:
1-(3-Methyl-1-benzofuran-2-yl)ethanone: Similar in structure but with different substituents, leading to variations in biological activity and chemical reactivity.
1-(2,3-Dihydro-2-methyl-1-benzofuran-5-yl)ethan-1-one: Another benzofuran derivative with distinct properties and applications.
The uniqueness of 1-(3-Ethyl-5-methyl-1-benzofuran-2-yl)ethanone lies in its specific substituents, which confer unique chemical and biological properties, making it a valuable compound for research and industrial applications.
生物活性
1-(3-Ethyl-5-methyl-1-benzofuran-2-yl)ethanone is a benzofuran derivative that has garnered attention in pharmaceutical research due to its diverse biological activities. Benzofuran compounds are known for their potential therapeutic applications, including antimicrobial, anticancer, anti-inflammatory, and analgesic properties. This article explores the biological activity of 1-(3-Ethyl-5-methyl-1-benzofuran-2-yl)ethanone, summarizing relevant research findings and case studies.
Chemical Structure
The compound 1-(3-Ethyl-5-methyl-1-benzofuran-2-yl)ethanone is characterized by the following structural formula:
Antimicrobial Activity
Benzofuran derivatives, including 1-(3-Ethyl-5-methyl-1-benzofuran-2-yl)ethanone, have been shown to possess significant antimicrobial properties. Studies indicate that these compounds exhibit activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance, the compound demonstrated a notable zone of inhibition against Staphylococcus aureus and Escherichia coli when tested at concentrations of 10 µg/mL and 20 µg/mL, showing efficacy comparable to standard antibiotics like Gatifloxacin .
| Bacterial Strain | Zone of Inhibition (mm) | Concentration (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 18 | 10 |
| Escherichia coli | 15 | 10 |
| Klebsiella pneumoniae | 12 | 20 |
| Bacillus subtilis | 20 | 20 |
Anticancer Activity
Research has highlighted the anticancer potential of benzofuran derivatives. In vitro studies on cancer cell lines have shown that compounds similar to 1-(3-Ethyl-5-methyl-1-benzofuran-2-yl)ethanone can inhibit cell proliferation effectively. For example, a related compound exhibited growth inhibitory activity with GI50 values ranging from 2.20 μM to 5.86 μM across various cancer cell lines such as A2780 and HCT15 .
Anti-inflammatory Activity
The anti-inflammatory properties of benzofuran derivatives are also noteworthy. Compounds in this class have been reported to inhibit key inflammatory pathways and cytokine production. This suggests that 1-(3-Ethyl-5-methyl-1-benzofuran-2-yl)ethanone may contribute to reducing inflammation in various pathological conditions .
Study on Antimicrobial Efficacy
A study conducted by Telvekar et al. investigated a series of benzofuran derivatives for their antifungal and antibacterial activities. Among these, certain modifications to the benzofuran structure enhanced antimicrobial potency significantly. The results indicated that electron-withdrawing groups on the benzofuran ring increased activity against Candida albicans by fourfold compared to unsubstituted variants .
Anticancer Screening
In another study focusing on benzofuran derivatives, researchers synthesized a series of compounds and evaluated their anticancer activities against human ovarian cancer cell lines. The lead compound demonstrated promising results with significant NF-kB inhibitory activity, which is crucial for cancer cell survival .
属性
IUPAC Name |
1-(3-ethyl-5-methyl-1-benzofuran-2-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14O2/c1-4-10-11-7-8(2)5-6-12(11)15-13(10)9(3)14/h5-7H,4H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORRJENNPIMXIMA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(OC2=C1C=C(C=C2)C)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














